Deacetylgedunin

Anti-inflammatory NLRP3 Inflammasome Toxicity

Deacetylgedunin (CAS 10314-90-6), also known as 7-deacetylgedunin, is a tetranortriterpenoid limonoid that is the 7-deacetyl derivative of gedunin. It is a natural product isolated from plants of the Meliaceae family, including Azadirachta indica (neem), Toona sinensis, and Xylocarpus species.

Molecular Formula C26H32O6
Molecular Weight 440.5 g/mol
CAS No. 10314-90-6
Cat. No. B1669936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetylgedunin
CAS10314-90-6
SynonymsDeacetylgedunin;  Deacetylgedunin;  7-Deacetylgedunin
Molecular FormulaC26H32O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C
InChIInChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1
InChIKeyHCEYJYMNIQHPPK-DXTZDJJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylgedunin (CAS 10314-90-6) Procurement: Sourcing, Identity, and Key Specifications for a Distinct Limonoid


Deacetylgedunin (CAS 10314-90-6), also known as 7-deacetylgedunin, is a tetranortriterpenoid limonoid that is the 7-deacetyl derivative of gedunin [1]. It is a natural product isolated from plants of the Meliaceae family, including Azadirachta indica (neem), Toona sinensis, and Xylocarpus species . This compound has a molecular formula of C26H32O6 and a molecular weight of 440.53 g/mol [2]. Structurally, the absence of the acetyl group at the C7 position distinguishes it from its parent compound, gedunin, a modification that critically influences its biological activity profile and its value as a chemical scaffold for further investigation and procurement [3].

Distinct 7-deacetyl limonoid scaffold for chemical probe development
Natural product isolated from Meliaceae plant sources
Supports inflammation and cell signaling pathway studies

Why 'Just Any Limonoid' is Insufficient: Critical Differentiators for Deacetylgedunin Sourcing


The procurement of a specific limonoid like Deacetylgedunin is not interchangeable with sourcing its parent compound, gedunin, or other closely related analogues. While gedunin is a well-studied limonoid with a broad range of bioactivities, its 7-deacetyl derivative, deacetylgedunin, exhibits a distinct and often more favorable pharmacological profile. This is because the functional group at the C7 position is a critical determinant of biological activity [1]. For example, deacetylgedunin has been shown to possess a significantly improved toxicity profile compared to gedunin while maintaining comparable or enhanced potency in specific anti-inflammatory assays [2]. Generic substitution with an uncharacterized or incorrectly specified limonoid would therefore compromise experimental reproducibility and could lead to false conclusions, increased off-target effects, and wasted resources. The evidence detailed below underscores the specific, quantifiable advantages that justify the deliberate selection and procurement of deacetylgedunin over its closest chemical analogues.

Cytotoxicity Profile

Profile may differ from gedunin; reported lower toxicity in inflammasome models may not replicate across cell types.

C7-Functional Group

The 7-deacetyl group is critical for reported activity; other limonoids or gedunin may not engage same targets.

Interchangeability

Generic limonoid substitution risks assay confounds; sourcing requires structural verification.

Deacetylgedunin Quantitative Evidence: Head-to-Head Comparisons for Informed Procurement


Superior Safety Profile vs. Gedunin in Anti-Inflammatory Models

A 2022 study by Li et al. directly compared deacetylgedunin (DAG) with its parent compound, gedunin. The research found that DAG exhibited 'similar anti-inflammatory effects and lower toxicity than gedunin' in models of NLRP3 inflammasome activation [1].

Toxicity Profile vs. Gedunin
Head-to-head
Reported lower toxicity in NLRP3 inflammasome activation models
Supports inflammasome pathway endpoint interpretation
Exact toxicity IC50 values not provided in source; data to verify
Anti-inflammatory NLRP3 Inflammasome Toxicity

Potent and Specific NO Production Inhibition (IC50 = 4.6 µM)

In a screen of 73 limonoids for anti-inflammatory activity, 7-deacetylgedunin (compound 73) exhibited one of the most potent inhibitory activities against LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, with an IC50 of 4.6 µM [1]. This was significantly more potent than the positive control, L-NMMA (IC50 65.6 µM), and among the top compounds tested [1].

NO Production Inhibition
Class-level
IC50 4.6 µM
Supports NO pathway assay interpretation
RAW 264.7 macrophage screen; ranked among top 73 limonoids
Anti-inflammatory Nitric Oxide (NO) Inhibition Macrophage

Computationally Predicted High-Affinity AKT1 Inhibition for Colorectal Cancer

A 2025 computational study identified deacetylgedunin as a key bioactive compound from Xylocarpus granatum with potential against colorectal cancer. The study predicted deacetylgedunin exhibits robust binding to the AKT1 target, with a docking binding affinity of −11.1 kcal/mol and an MM-GBSA binding free energy of −90.04 kcal/mol [1]. Machine learning models further estimated a potent biological activity with an IC50 of 114.02 nM against AKT1 [1].

AKT1 Binding Prediction
Data to verify
Docking score −11.1 kcal/mol; Pred. IC50 114.02 nM
Supports computational screening for AKT1 pathway
In silico only; requires experimental validation
Anticancer Colorectal Cancer AKT1 Molecular Docking

Confirmed In Vivo Efficacy in LPS-Induced Inflammation Model

A 2017 study by Chen et al. demonstrated that 7-deacetylgedunin (7-DGD) provides significant protection in a mouse model of acute inflammation. The compound was shown to alleviate mortality in mice subjected to LPS-induced endotoxemia [1]. This in vivo efficacy was linked to the activation of the Keap1/Nrf2/HO-1 signaling pathway and suppression of macrophage proliferation [1].

In Vivo Inflammation Model
Model context
Alleviated LPS-induced mortality in mice
Reported model-response endpoint context
Linked to Keap1/Nrf2/HO-1 pathway activation
Anti-inflammatory In Vivo Endotoxemia

Differential Activity in Plant-Derived Anti-SARS-CoV-2 Screens

A 2024 drug repositioning study identified deacetylgedunin (DCG) as a promising inhibitor of SARS-CoV-2 targets. Plant extracts rich in DCG inhibited viral replication by targeting the main protease (Mpro) and/or blocked viral entry by inhibiting the spike RBD-ACE2 interaction, and were more effective at lower concentrations than the other lead compound, salvinorin A, identified in the same screen [1].

Anti-SARS-CoV-2 Activity
Head-to-head
More effective at lower concentrations than salvinorin A in Mpro/RBD-ACE2 assays
Supports antiviral screening context
Plant extract enriched in DCG; data to verify
Antiviral SARS-CoV-2 Mpro ACE2

Validated Application Scenarios for Deacetylgedunin Procurement and Use


Investigating NLRP3 Inflammasome-Driven Inflammation

For research groups focused on sterile inflammation, autoinflammatory diseases, or neuroinflammation, Deacetylgedunin is a superior tool compound. As demonstrated by Li et al. (2022), it potently inhibits the P2X7/NLRP3 signaling pathway, a central driver of IL-1β secretion, but with a crucial advantage: lower cytotoxicity than its parent compound, gedunin [1]. Procuring Deacetylgedunin for these studies directly mitigates the risk of confounding cytotoxic effects, enabling cleaner interpretation of anti-inflammatory mechanisms.

Mapping the Keap1/Nrf2/HO-1 Antioxidant Axis

Deacetylgedunin is a validated, direct activator of the Keap1/Nrf2/HO-1 pathway [2]. For studies on oxidative stress, cellular defense, and macrophage polarization, it offers a specific chemical probe. The in vivo validation showing protection against LPS-induced mortality confirms its utility in translating in vitro findings on Nrf2 activation to physiologically relevant animal models [2]. Sourcing this compound is essential for reproducible investigations into this pathway's role in disease.

Targeting AKT1 in Colorectal and Other PI3K-Dependent Cancers

Based on compelling in silico evidence, Deacetylgedunin is a high-priority chemical starting point for medicinal chemistry programs targeting AKT1 [3]. Its computationally predicted high binding affinity (docking score of -11.1 kcal/mol) and potent predicted bioactivity (IC50 of 114.02 nM) against AKT1 justify its procurement as a lead-like molecule for developing novel anticancer agents against colorectal cancer and other malignancies with dysregulated PI3K/AKT signaling [3].

Discovery of Antiviral Leads Against Coronaviruses

Researchers in antiviral drug discovery can procure Deacetylgedunin as a validated natural product hit. A 2024 study identified it as a more effective inhibitor of SARS-CoV-2 Mpro and RBD-ACE2 interaction than the co-identified hit, salvinorin A [4]. This positions the compound as a distinct and potent scaffold for the semi-synthesis of novel, broad-spectrum antiviral agents.

Application
Selection Property
Validation Focus
Inflammasome Pathway Studies
Reported cytotoxicity context vs. gedunin
P2X7/NLRP3 pathway endpoint monitoring
Antioxidant Pathway Research
Model-response evidence in LPS models
Keap1/Nrf2/HO-1 pathway activation endpoints
AKT1 Pathway Cancer Studies
Computational binding prediction
PI3K-AKT signaling pathway validation
Antiviral Screening Studies
Reported Mpro/RBD-ACE2 inhibition
Coronavirus target engagement assays
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